molecular formula C13H21N3O B1597463 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine CAS No. 20529-26-4

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Cat. No.: B1597463
CAS No.: 20529-26-4
M. Wt: 235.33 g/mol
InChI Key: AOPSZOVWAGGDCI-UHFFFAOYSA-N
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Description

“2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine” is a chemical compound with the CAS Number: 40255-48-9 and a linear formula of C13H21N3O . It has a molecular weight of 235.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Antimicrobial Activities

Research on novel triazole derivatives, including those related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, has demonstrated good to moderate antimicrobial activities against various microorganisms. These findings indicate potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antipsychotic Potential

Derivatives of this compound have been evaluated for their antipsychotic activities, showing significant anti-dopaminergic and anti-serotonergic activities. This suggests their utility in designing new antipsychotic drugs with a lower risk of side effects such as catalepsy (Bhosale et al., 2014).

Synthesis Methodologies

Studies have also explored the synthesis of triazole derivatives incorporating the piperazine nucleus, highlighting efficient synthesis techniques under green chemistry conditions. These methodologies offer a foundation for the development of novel compounds with potential biological activities (Mermer et al., 2018).

Pharmacological Evaluation

In-depth pharmacological evaluations have been conducted on compounds related to this compound, including their potential as antipsychotic agents. The studies involve computational models to understand the interaction with human dopamine receptors, providing insights into the design of new therapeutics (Bhosale et al., 2014).

Novel Applications

Research into arylpiperazine-based drugs has extended into computational assessments of biochemical properties, demonstrating the potential for these compounds in drug development. This includes the evaluation of novel synthesized compounds for their reactivity and interaction with biological receptors, indicating broad pharmacological applications (Onawole et al., 2017).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-13-4-2-12(3-5-13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPSZOVWAGGDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361393
Record name 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20529-26-4
Record name 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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